Dec-1-EN-8-yne
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Overview
Description
Dec-1-EN-8-yne, also known as 1-Decyne, is an organic compound with the molecular formula C₁₀H₁₈. It is a terminal alkyne, meaning it has a triple bond between the first and second carbon atoms in its structure. This compound is a colorless liquid at room temperature and is used as a model substrate in various organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Decyne can be synthesized through the alkylation of acetylide anions. This method involves the deprotonation of a terminal alkyne using a strong base such as sodium amide (NaNH₂), followed by the reaction with an alkyl halide. For example, hex-1-yne can be treated with NaNH₂ and then with 1-bromobutane to yield dec-5-yne .
Industrial Production Methods
Industrial production of 1-Decyne typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Decyne undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of 1-Decyne in the presence of a platinum catalyst results in the formation of decane.
Substitution: It can participate in nucleophilic substitution reactions where the triple bond acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of a platinum or palladium catalyst.
Substitution: Alkyl halides and strong bases like sodium amide (NaNH₂) are commonly used.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Decane.
Substitution: Various substituted alkynes depending on the alkyl halide used.
Scientific Research Applications
1-Decyne is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of 1-Decyne in various reactions involves the formation of reactive intermediates such as acetylide anions and metal carbenes. In enyne metathesis reactions, for example, the compound undergoes a ruthenium-catalyzed bond reorganization to form 1,3-dienes. The reaction mechanism involves the formation of a metallacyclobutene intermediate, followed by cycloelimination and subsequent intramolecular cycloaddition .
Comparison with Similar Compounds
1-Decyne can be compared with other terminal alkynes such as:
1-Octyne (C₈H₁₄): Similar in structure but with a shorter carbon chain.
1-Nonyne (C₉H₁₆): One carbon shorter than 1-Decyne.
1-Undecyne (C₁₁H₂₀): One carbon longer than 1-Decyne
Uniqueness
1-Decyne is unique due to its specific reactivity and the ability to form a wide range of products through various chemical reactions. Its terminal alkyne structure makes it a valuable compound in organic synthesis and industrial applications .
Properties
CAS No. |
646057-35-4 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
dec-1-en-8-yne |
InChI |
InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3H,1,5,7-10H2,2H3 |
InChI Key |
ZWVKIRMIIIHUSY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCCCC=C |
Origin of Product |
United States |
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